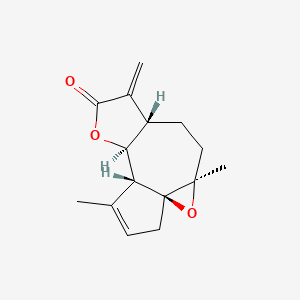

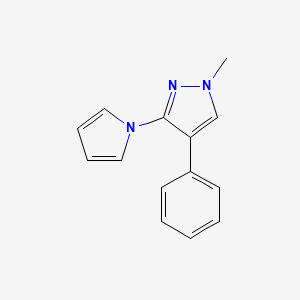

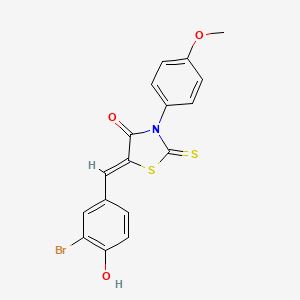

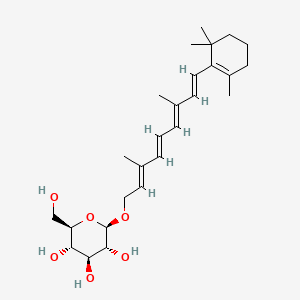

1-Methyl-4-phenyl-3-(1h-pyrrol-1-yl)-1h-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PK7088 is a small molecule known for its ability to reactivate mutant p53 proteins in cancer cells. The p53 protein is a crucial tumor suppressor that regulates the cell cycle and prevents cancer formation. Mutations in the p53 gene are common in various cancers, leading to loss of its tumor-suppressing functions. PK7088 has shown promise in restoring the wild-type conformation and function of mutant p53, making it a valuable compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

PK7088 is a pyrazole-based peptide. The synthesis of PK7088 involves the formation of the pyrazole ring and subsequent modifications to introduce specific functional groups. The synthetic route typically includes:

Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.

Functional Group Introduction: Various functional groups are introduced to the pyrazole ring through substitution reactions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of PK7088 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

PK7088 undergoes several types of chemical reactions, including:

Substitution Reactions: Introduction of various functional groups to the pyrazole ring.

Oxidation and Reduction Reactions: Modifications to the oxidation state of specific atoms within the molecule.

Complex Formation: Binding with metal ions or other molecules to form complexes

Common Reagents and Conditions

Hydrazine: Used in the formation of the pyrazole ring.

1,3-Diketone: Reacts with hydrazine to form the pyrazole ring.

Various Substituents: Introduced through substitution reactions under controlled conditions.

Major Products Formed

The major product formed from these reactions is PK7088 itself, with specific functional groups introduced to achieve the desired biological activity .

Scientific Research Applications

PK7088 has a wide range of scientific research applications, particularly in cancer research:

Cancer Biology: PK7088 is used to study the reactivation of mutant p53 proteins in cancer cells. .

Drug Development: PK7088 serves as a lead compound for developing new anticancer drugs targeting mutant p53 proteins.

Molecular Biology: The compound is used to investigate the molecular mechanisms underlying p53 reactivation and its effects on cellular pathways

Mechanism of Action

PK7088 exerts its effects by binding to the mutant p53 protein and stabilizing its wild-type conformation. This binding increases the amount of correctly folded p53 protein, restoring its transcriptional functions. PK7088 induces p53-dependent growth inhibition, cell-cycle arrest, and apoptosis in cancer cells. It also increases the expression levels of p21 and the proapoptotic NOXA protein. Additionally, PK7088 works synergistically with Nutlin-3 to upregulate p21 expression and restore non-transcriptional apoptotic functions of p53 by triggering nuclear export of BAX to the mitochondria .

Comparison with Similar Compounds

PK7088 is unique in its ability to specifically reactivate mutant p53 proteins. Similar compounds include:

PhiKan083: Another small molecule that targets the Y220C mutant of p53.

Nutlin-3: A compound that inhibits the interaction between p53 and MDM2, leading to increased p53 activity.

Prodigiosin: A compound that maintains p53 signaling in mutant p53 cell lines by inducing the expression of p73 and disrupting the interaction of p73 with mutant p53 .

PK7088 stands out due to its specific binding to the mutant p53 protein and its ability to restore wild-type conformation and function, making it a valuable tool in cancer research .

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-methyl-4-phenyl-3-pyrrol-1-ylpyrazole |

InChI |

InChI=1S/C14H13N3/c1-16-11-13(12-7-3-2-4-8-12)14(15-16)17-9-5-6-10-17/h2-11H,1H3 |

InChI Key |

VLMIUEHYKGMAHV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)N2C=CC=C2)C3=CC=CC=C3 |

Synonyms |

PK 7088; PK-7088; PK7088; 1H-Pyrazole, 1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

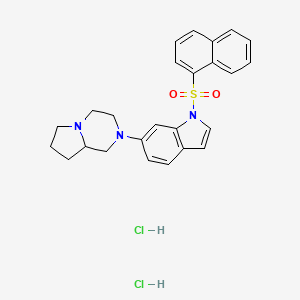

![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)

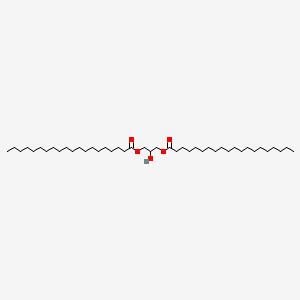

![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)

![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)